2-(3-Hydrazineylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydrazineylphenyl)ethan-1-ol is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydrazineylphenyl)ethan-1-ol typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to enhance the reduction process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-nitrobenzaldehyde or 3-nitrobenzoic acid.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl ethanol derivatives.
Scientific Research Applications
2-(3-Hydrazineylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydrazineylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Phenylhydrazine: Similar structure but lacks the ethanol moiety.
3-Hydrazinobenzoic acid: Contains a carboxylic acid group instead of an ethanol group.
2-(4-Hydrazinophenyl)ethanol: Similar structure but with the hydrazine group at the para position.
Uniqueness: 2-(3-Hydrazineylphenyl)ethan-1-ol is unique due to the presence of both the hydrazine and ethanol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(3-hydrazinylphenyl)ethanol |
InChI |
InChI=1S/C8H12N2O/c9-10-8-3-1-2-7(6-8)4-5-11/h1-3,6,10-11H,4-5,9H2 |
InChI Key |
SORNZTKTFUGVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NN)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.